FUB-APINACA: A Technical Guide to Synthesis and Chemical Characterization
FUB-APINACA: A Technical Guide to Synthesis and Chemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
FUB-APINACA is a synthetic cannabinoid of the indazole-3-carboxamide class, recognized for its potent agonistic activity at the cannabinoid receptors CB1 and CB2.[1][2] As a research chemical and a compound of interest in forensic and toxicological studies, a thorough understanding of its synthesis and chemical properties is crucial. This technical guide provides a comprehensive overview of the synthesis of FUB-APINACA, its detailed chemical characterization, and an illustration of its primary signaling pathway.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | N-(Adamantan-1-yl)-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide | [2] |
| Other Names | FUB-AKB48, AFUBINACA, AFB-48 | [3] |
| CAS Number | 2180933-90-6 | [2] |
| Molecular Formula | C25H26FN3O | [2] |
| Molar Mass | 403.501 g/mol | [2] |
| Appearance | Crystalline solid; White powder | [4] |
Synthesis of FUB-APINACA
The synthesis of FUB-APINACA is a multi-step process that can be achieved through the alkylation of an indazole-3-carboxylic acid ester followed by amidation. The following is a representative experimental protocol based on established synthetic methodologies for analogous indazole-3-carboxamide synthetic cannabinoids.[5][6]
Experimental Protocol
Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate
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To a solution of methyl 1H-indazole-3-carboxylate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a slight molar excess of a base (e.g., sodium hydride or potassium carbonate).
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Stir the mixture at room temperature for a short period to facilitate the deprotonation of the indazole nitrogen.
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Add a slight molar excess of 1-(bromomethyl)-4-fluorobenzene to the reaction mixture.
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Heat the reaction mixture and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Saponification of the Ester
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Dissolve the purified methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate in a mixture of a suitable organic solvent (e.g., methanol (B129727) or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide).
-
Heat the mixture to reflux and stir for several hours until the saponification is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid.
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Filter the precipitate, wash with water, and dry to obtain the carboxylic acid intermediate.
Step 3: Amide Coupling
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Suspend the 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF).
-
Add a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt)) and a base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add a slight molar excess of adamantan-1-amine to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion (monitored by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash successively with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield FUB-APINACA.
Caption: A generalized workflow for the three-step synthesis of FUB-APINACA.
Chemical Characterization
The structural elucidation and confirmation of FUB-APINACA are typically performed using a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the chemical structure of FUB-APINACA. While specific peak assignments can vary slightly based on the solvent and instrument, the following provides an expected profile.
¹H NMR:
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Aromatic Protons: Multiple signals in the range of 7.0-8.3 ppm corresponding to the protons on the indazole and fluorobenzyl rings.
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Benzyl CH₂: A singlet around 5.6 ppm.
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Adamantyl Protons: Multiple signals in the range of 1.7-2.2 ppm.
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Amide NH: A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR:
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Carbonyl Carbon: A signal in the range of 160-165 ppm.
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Aromatic and Indazole Carbons: Multiple signals in the range of 110-145 ppm.
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Benzyl CH₂ Carbon: A signal around 50-55 ppm.
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Adamantyl Carbons: Multiple signals in the range of 29-50 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of FUB-APINACA, aiding in its identification.
Expected Fragmentation:
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Molecular Ion [M+H]⁺: m/z ≈ 404.2
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Loss of Adamantyl Group: Cleavage of the amide bond can lead to a fragment corresponding to the indazole-fluorobenzyl-carboxamide moiety.
-
Formation of Fluorobenzyl Cation: A characteristic fragment at m/z 109.
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Fragments of the Adamantyl Moiety: Various fragments resulting from the adamantane (B196018) cage.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the FUB-APINACA molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H Stretch (Amide) |
| ~3100-3000 | C-H Stretch (Aromatic) |
| ~2900-2850 | C-H Stretch (Aliphatic) |
| ~1670 | C=O Stretch (Amide I) |
| ~1600, ~1510 | C=C Stretch (Aromatic) |
| ~1220 | C-F Stretch |
Signaling Pathway of FUB-APINACA
FUB-APINACA acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs).[1][2] The activation of these receptors initiates a signaling cascade that leads to its physiological and psychoactive effects.
The CB1 and CB2 receptors are coupled to inhibitory G proteins (Gi/o).[7] Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7][8] A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). The βγ subunit can modulate the activity of ion channels, typically inhibiting N- and P/Q-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.[7] This combination of signaling events ultimately alters neuronal excitability and neurotransmitter release.
Caption: The signaling cascade initiated by FUB-APINACA binding to CB1/CB2 receptors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. FUB-APINACA - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugz.fr [drugz.fr]
- 6. diva-portal.org [diva-portal.org]
- 7. alchimiaweb.com [alchimiaweb.com]
- 8. researchgate.net [researchgate.net]
